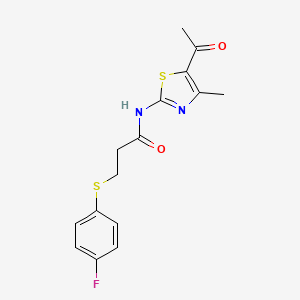
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Thiazole derivatives are known for their biological activities, including inhibition of enzymes and potential anticancer properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclocondensation of bromo-acetyl derivatives with reagents containing thioamide functions . Additionally, one-pot synthesis methods have been developed for the creation of thiophene derivatives, which are structurally related to thiazoles . These methods demonstrate the versatility and adaptability of synthetic routes for creating thiazole-based compounds.
Molecular Structure Analysis
The molecular structures of thiazole derivatives are confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry . These techniques ensure the accurate identification of the synthesized compounds and their functional groups, which is crucial for understanding their chemical behavior and biological activity.
Chemical Reactions Analysis
Thiazole derivatives exhibit a range of reactivities towards electrophilic reagents. For example, the reactivity of certain naproxenoyl-containing thiazole derivatives towards electrophilic reagents has been investigated, leading to the formation of 2-iminochromenes . This indicates that thiazole compounds can participate in various chemical reactions, forming new derivatives with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn can affect their biological activity. For instance, the introduction of a fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross biological membranes . The salts of thiazole derivatives have also been synthesized, which can modify their solubility and stability .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves complex chemical reactions that result in molecules with potential therapeutic properties. For instance, the construction of solubilizing groups in certain derivatives has been achieved through thermal rearrangement processes, showcasing the chemical versatility and potential for creating water-soluble forms suitable for clinical administration (Harrison et al., 2001). Furthermore, the crystal structure analysis of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides insights into their molecular configuration, aiding in the understanding of their biological activities (Nagaraju et al., 2018).
Biological Activities and Potential Therapeutic Applications
The research has identified various biological activities for these compounds, including antimicrobial, antifungal, and anticancer properties. For example, certain derivatives have been tested for their antibacterial and antifungal activities, revealing their potential as therapeutic agents against microbial infections (Baranovskyi et al., 2018). Additionally, some derivatives have demonstrated significant anticancer activity, suggesting their utility in cancer treatment. This includes compounds that have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Tumosienė et al., 2020).
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S2/c1-9-14(10(2)19)22-15(17-9)18-13(20)7-8-21-12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEYVZMXQNZMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


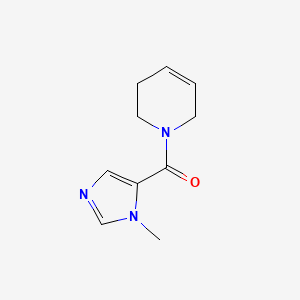
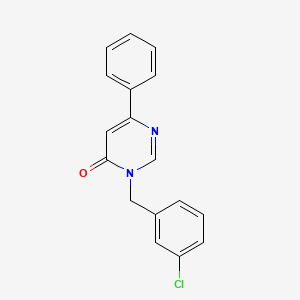
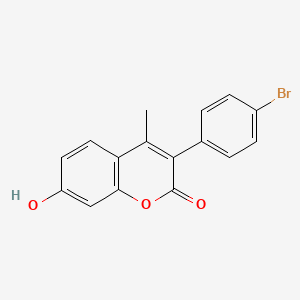

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

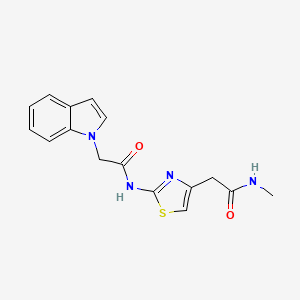
![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)